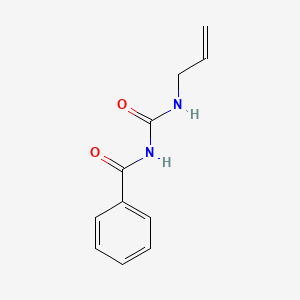

N-allyl-N'-benzoyl-urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

N-(prop-2-enylcarbamoyl)benzamide |

InChI |

InChI=1S/C11H12N2O2/c1-2-8-12-11(15)13-10(14)9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,12,13,14,15) |

InChI Key |

SRIBJXXCEUQPDR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of N-allyl-N'-benzoyl-urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-allyl-N'-benzoyl-urea, a molecule of interest in medicinal chemistry and organic synthesis. This document outlines a probable synthetic pathway, detailed experimental protocols, and expected characterization data based on analogous compounds found in the scientific literature. The guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and identify this and related acylurea compounds. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams in the DOT language.

Introduction

Acylureas are a significant class of organic compounds characterized by a urea moiety acylated on one of its nitrogen atoms.[1] This functional group is present in a variety of biologically active molecules, including insecticides and pharmaceutical agents.[1] The benzoylurea substructure, in particular, is a known pharmacophore with applications in drug discovery. The presence of an allyl group introduces a reactive handle for further synthetic modifications, making this compound a versatile intermediate. This guide details a feasible method for its preparation and the analytical techniques for its characterization.

Synthesis of this compound

A common and direct method for the synthesis of N-acylureas involves the reaction of an amide or a substituted urea with an acyl halide.[2] In the case of this compound, the most probable synthetic route is the acylation of allylurea with benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Proposed Reaction Scheme

The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of allylurea attacks the electrophilic carbonyl carbon of benzoyl chloride.

Scheme 1: Synthesis of this compound

Caption: Synthesis of this compound from allylurea and benzoyl chloride.

Experimental Protocol

This protocol is based on general procedures for the acylation of ureas.[2]

Materials:

-

Allylurea

-

Benzoyl chloride

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve allylurea (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic methods. The following sections detail the expected analytical data based on the known spectral properties of the functional groups present in the molecule.

Physical Properties

| Property | Expected Value |

| Appearance | White solid |

| Melting Point | Not reported, but expected for a crystalline solid |

| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, Ethyl Acetate, Acetone) |

Spectroscopic Data

Table 1: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR | -NH- (urea) | 8.0 - 10.0 ppm (broad singlet) |

| Aromatic protons | 7.4 - 7.9 ppm (multiplet) | |

| Vinylic proton (-CH=) | 5.8 - 6.0 ppm (multiplet) | |

| Vinylic protons (=CH₂) | 5.1 - 5.3 ppm (multiplet) | |

| Allylic protons (-CH₂-) | 3.9 - 4.1 ppm (doublet of triplets) | |

| ¹³C NMR | Carbonyl (benzoyl) | ~165 - 170 ppm |

| Carbonyl (urea) | ~155 - 160 ppm | |

| Aromatic carbons | 127 - 135 ppm | |

| Vinylic carbon (-CH=) | ~130 - 135 ppm | |

| Vinylic carbon (=CH₂) | ~115 - 120 ppm | |

| Allylic carbon (-CH₂-) | ~40 - 45 ppm | |

| IR Spectroscopy | N-H stretching | 3200 - 3400 cm⁻¹ (broad) |

| C=O stretching (amide I) | 1680 - 1720 cm⁻¹ (benzoyl) and 1640 - 1680 cm⁻¹ (urea) | |

| N-H bending (amide II) | 1520 - 1570 cm⁻¹ | |

| C=C stretching | ~1640 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | Expected at m/z corresponding to C₁₁H₁₂N₂O₂ |

| [M+H]⁺ | Expected at m/z corresponding to [C₁₁H₁₂N₂O₂ + H]⁺ | |

| Key Fragments | Fragments corresponding to the loss of the allyl group and cleavage of the urea linkage are expected.[3] |

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Caption: Workflow for the purification and characterization of this compound.

Safety Considerations

-

Benzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents such as THF and dichloromethane are flammable and volatile. Handle with care and avoid ignition sources.

-

Triethylamine is a corrosive and flammable liquid. Use in a fume hood and wear appropriate PPE.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. By following the outlined experimental protocol and utilizing the expected characterization data, researchers can confidently prepare and identify this versatile compound. The provided visualizations of the synthetic pathway and characterization workflow offer a clear and concise overview of the necessary steps for successful execution. This information is intended to facilitate further research and development in areas where acylurea derivatives are of interest.

References

An In-depth Technical Guide to N-allyl-N'-benzoyl-urea: Synthesis, Properties, and Potential Applications

Introduction

N-substituted benzoylureas are a significant class of organic compounds with diverse applications, most notably as potent and selective insecticides.[1] Their mechanism of action typically involves the inhibition of chitin biosynthesis in insects, leading to developmental defects and mortality.[2] This technical guide provides a comprehensive overview of the synthesis, and theoretical properties of N-allyl-N'-benzoyl-urea, a specific derivative within this class. The information is intended for researchers, scientists, and professionals in drug development and crop protection.

Chemical Identity and Properties

While a specific CAS number for this compound has not been identified, its structure and general properties can be inferred from its constituent parts: an allyl group, a urea bridge, and a benzoyl group.

Structure:

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of this compound and related compounds for comparison. These values are essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Benzoylurea[3] | Allylurea[4] | N-benzoyl-N'-phenylurea[5] | Predicted this compound |

| CAS Number | 614-22-2 | 557-11-9 | 1821-33-6 | Not Available |

| Molecular Formula | C8H8N2O2 | C4H8N2O | C14H12N2O2 | C11H12N2O2 |

| Molecular Weight | 164.16 g/mol | 100.12 g/mol | 240.26 g/mol | 204.22 g/mol |

| Appearance | White to Almost white powder to crystal | Cream colored powder | White crystals | Predicted to be a solid |

| Melting Point | Not specified | Not specified | 210 to 213 °C | Not Available |

| Solubility | Low in water | Not specified | Not specified | Predicted to have low water solubility |

Synthesis of this compound

Several synthetic routes are available for the preparation of N-substituted benzoylureas. The most common and adaptable methods for synthesizing this compound are outlined below.

General Synthetic Workflow

The synthesis of this compound can be approached through a few key pathways, primarily involving the reaction of a benzoyl isocyanate with allylamine or the acylation of allylurea with benzoyl chloride.

Caption: General synthetic routes to this compound.

Experimental Protocols

Method 1: From Benzoyl Isocyanate and Allylamine

This is a widely used method for the synthesis of N-substituted benzoylureas.

Step 1: Preparation of Benzoyl Isocyanate

-

Materials: Benzoyl chloride, silver cyanate (AgNCO) or sodium cyanate (NaNCO), and an inert solvent (e.g., dry toluene or acetonitrile).

-

Procedure: A solution of benzoyl chloride in the inert solvent is treated with a slight excess of silver cyanate or sodium cyanate. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by IR spectroscopy by observing the disappearance of the acid chloride carbonyl peak and the appearance of the isocyanate peak at ~2250 cm⁻¹). The resulting precipitate (AgCl or NaCl) is filtered off, and the filtrate containing the benzoyl isocyanate is used directly in the next step.

Step 2: Reaction with Allylamine

-

Materials: Benzoyl isocyanate solution, allylamine, and an inert solvent.

-

Procedure: The solution of benzoyl isocyanate is cooled in an ice bath. A solution of allylamine in the same inert solvent is added dropwise with stirring. The reaction is typically exothermic. After the addition is complete, the reaction mixture is stirred at room temperature for a few hours. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound.

Method 2: From Allylurea and Benzoyl Chloride

This method involves the direct acylation of allylurea.

-

Materials: Allylurea, benzoyl chloride, a base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure: To a stirred solution of allylurea and the base in the inert solvent, benzoyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography or recrystallization to afford this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not available, the benzoylurea class of compounds is well-established for its insecticidal properties.[1]

Insecticidal Activity

Benzoylureas act as insect growth regulators by inhibiting chitin synthase, a crucial enzyme in the formation of the insect exoskeleton.[2] This disruption of the molting process is highly selective for insects and some other arthropods, making these compounds relatively safe for mammals and other non-target organisms.[1] It is highly probable that this compound would exhibit similar insecticidal activity.

Signaling Pathway of Chitin Synthesis Inhibition:

Caption: Mechanism of action of benzoylurea insecticides.

Other Potential Applications

Recent research has explored other potential biological activities of benzoylurea derivatives, including:

-

Antifungal and Antibacterial Activity: Some novel benzoylurea derivatives containing pyrimidine moieties have shown promising in vitro antifungal and antibacterial activities.[6]

-

Anticancer Activity: Certain N-aryl-N'-benzylurea derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines.

Further research would be necessary to determine if this compound possesses similar activities.

Conclusion

This compound is a member of the well-established class of benzoylurea compounds. While specific data for this compound is limited, its synthesis can be readily achieved through established chemical methodologies. Based on the known biological activities of related compounds, this compound holds potential as an insecticide and may exhibit other valuable pharmacological properties. This guide provides a foundational understanding for researchers interested in the synthesis and exploration of this and other novel benzoylurea derivatives. Further experimental investigation is warranted to fully characterize its physicochemical properties and biological activity profile.

References

- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 2. jeb.co.in [jeb.co.in]

- 3. Benzoylurea | C8H8N2O2 | CID 69190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Allylurea | C4H8N2O | CID 11181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Benzoyl-N'-phenylurea - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physical and Chemical Properties of N-allyl-N'-benzoyl-urea

Disclaimer: Publicly available experimental data specifically for N-allyl-N'-benzoyl-urea is limited. The following guide has been compiled using information on structurally similar compounds and established principles of organic chemistry. The quantitative data presented are estimations and predictions based on these related compounds and should be confirmed through experimental validation.

Introduction

This compound is a derivative of urea featuring both an allyl and a benzoyl substituent. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science. Urea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The presence of the allyl group can be useful for polymerization and further functionalization, while the benzoyl group can contribute to receptor binding and biological activity. This document provides a comprehensive overview of the predicted physical and chemical properties of this compound, a plausible synthetic protocol, and an exploration of its potential biological significance based on related structures.

Chemical Structure and Properties

The chemical structure of this compound consists of a central urea core with an allyl group attached to one nitrogen atom and a benzoyl group attached to the other.

Table 1: Estimated Physical and Chemical Properties of this compound

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₁H₁₂N₂O₂ | - |

| Molecular Weight | 204.23 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on similar urea derivatives. |

| Melting Point | 130-150 °C | Estimated based on related benzoylurea and allylurea compounds. The exact value is highly dependent on crystal packing. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | Benzoylureas are generally lipophilic.[2] |

| pKa | ~18-20 (most acidic proton on N') | Estimated based on typical pKa values for amides and ureas. |

Synthesis

A plausible and efficient method for the synthesis of this compound is through the reaction of allylurea with benzoyl chloride in the presence of a base. This method is analogous to the Schotten-Baumann reaction used for the synthesis of amides and related compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

Allylurea

-

Benzoyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

In a round-bottom flask, dissolve allylurea (1.0 equivalent) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes.

-

Slowly add benzoyl chloride (1.05 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

References

An In-depth Technical Guide on the Solubility of N-allyl-N'-benzoyl-urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-allyl-N'-benzoyl-urea. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document synthesizes information from structurally related compounds, namely N-allylurea and benzoylurea, to project the likely solubility profile of this compound. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility in various solvents.

Introduction to this compound

This compound belongs to the class of N-acylureas, which are characterized by a urea core acylated with a benzoyl group. The presence of both an allyl group and a benzoyl group on the urea structure suggests a molecule with mixed polarity. The benzoyl group introduces a significant nonpolar, aromatic character, which generally decreases aqueous solubility. The allyl urea moiety, while containing polar nitrogen and oxygen atoms capable of hydrogen bonding, is not expected to completely counteract the lipophilic nature of the benzoyl group. Benzoylureas as a class are noted for being highly crystalline, lipophilic solids with generally low solubility in water and many organic solvents[1].

Projected Solubility Profile

Based on the known solubility of related compounds and the general properties of benzoylureas, the following table summarizes the projected solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental measurement.

| Solvent Class | Solvent | Projected Solubility | Rationale |

| Polar Protic | Water | Very Low | The dominant lipophilic benzoyl group is expected to significantly limit solubility in water, despite the hydrogen bonding potential of the urea group. Benzoylureas are generally known for their very low water-solubility[1]. |

| Ethanol | Low to Moderate | The presence of the allyl group and the potential for hydrogen bonding with ethanol may afford some solubility. However, the benzoyl group will likely limit high solubility. | |

| Methanol | Low to Moderate | Similar to ethanol, methanol's polarity and hydrogen bonding capability may allow for some dissolution of the compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with low aqueous solubility. Many benzoylurea derivatives show good solubility in DMSO[2]. |

| Dimethylformamide (DMF) | Moderate to High | Similar to DMSO, DMF is a strong polar aprotic solvent that is likely to be effective in dissolving this compound[2]. | |

| Acetone | Low to Moderate | Acetone's moderate polarity may allow for some dissolution of the compound. | |

| Nonpolar | Hexane | Very Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to be a good solvent for the moderately polar this compound. |

| Toluene | Low | The aromatic nature of toluene might offer some interaction with the benzoyl group, but overall solubility is expected to be low due to the polarity of the urea moiety. | |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM is a versatile solvent for many organic compounds and may provide moderate solubility for this compound. |

| Chloroform | Low to Moderate | Similar to DCM, chloroform is a common solvent for organic synthesis and purification and is expected to have a similar solvating capacity for this compound. N-allylurea shows slight solubility in chloroform. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.

3.1. Materials and Equipment

-

This compound (pure solid)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps and PTFE septa (e.g., 10-20 mL)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Pipette a known volume of the selected solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining solubility.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Conclusion

References

N-Allyl-N'-Benzoyl-Urea: A Technical Overview of Synthesis and Potential Biological Activity

Disclaimer: As of October 2025, a thorough review of scientific literature and patent databases did not yield specific information on the discovery, history, or biological activity of the compound N-allyl-N'-benzoyl-urea. This technical guide, therefore, provides a comprehensive overview based on the established chemistry and pharmacology of the broader classes of N-acylureas and benzoylureas, to which this compound belongs. The methodologies and potential applications described herein are extrapolated from structurally related compounds and should be considered as a predictive framework for researchers, scientists, and drug development professionals.

Introduction to N-Acylureas and Benzoylureas

N-acylureas are a class of organic compounds characterized by a urea core with an acyl group attached to one of the nitrogen atoms. The benzoylurea subclass, which includes the target compound this compound, features a benzoyl group as the acyl substituent. These compounds are of significant interest in medicinal chemistry and agrochemistry due to their diverse biological activities.[1][2]

The structural motif of N-acylureas allows for a variety of substitutions on the nitrogen atoms, leading to a vast chemical space with a wide range of physicochemical and biological properties. Many benzoylurea derivatives have been developed as potent insecticides that act by inhibiting chitin synthesis in insects, thereby disrupting their molting process.[3] Furthermore, various N-acylurea derivatives have been investigated for their potential as anticonvulsant, anticancer, and antimicrobial agents.[1][4][5]

Plausible Synthetic Routes for this compound

While a specific synthesis for this compound has not been reported, several well-established methods for the synthesis of N-acylureas can be applied. The most common approaches involve the reaction of a primary amine with a benzoyl isocyanate or the acylation of a substituted urea.

Method 1: Reaction of Allylamine with Benzoyl Isocyanate

This is a direct and often high-yielding method for the synthesis of N,N'-disubstituted ureas. Benzoyl isocyanate can be generated in situ from benzamide and oxalyl chloride or purchased directly.

Experimental Protocol:

-

Preparation of Benzoyl Isocyanate (in situ): To a solution of benzamide (1 equivalent) in a dry, aprotic solvent such as dichloromethane or toluene, add oxalyl chloride (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for 2-4 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude benzoyl isocyanate.

-

Reaction with Allylamine: The crude benzoyl isocyanate is redissolved in a dry, aprotic solvent. A solution of allylamine (1 equivalent) in the same solvent is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-3 hours.

-

The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield this compound.

Logical Workflow for Method 1

Caption: Synthesis of this compound via benzoyl isocyanate.

Method 2: Acylation of Allylurea

This method involves the direct acylation of a pre-formed substituted urea with benzoyl chloride.

Experimental Protocol:

-

To a solution of allylurea (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine), add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of water.

-

If dichloromethane is used, the organic layer is separated, washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Experimental Workflow for Method 2

Caption: Workflow for the acylation of allylurea.

Potential Biological Activities and Quantitative Data from Related Compounds

The biological profile of this compound can be inferred from the activities of structurally similar benzoylurea and N-acylurea derivatives.

Insecticidal Activity

Benzoylureas are renowned for their insecticidal properties, primarily acting as insect growth regulators by inhibiting chitin biosynthesis.[3] It is plausible that this compound could exhibit similar activity. The efficacy of insecticidal benzoylureas is often evaluated by determining the concentration required to cause 50% mortality (LC50) in target insect larvae.

| Compound | Target Pest | LC50 (ppm) | Reference |

| Compound 1 (benzoylthiourea derivative) | Spodoptera littoralis (2nd instar) | 73.125 | [6][7] |

| Compound 3 (benzoylurea analogue) | Spodoptera littoralis (2nd instar) | 17.082 | [6][7] |

| Compound 3 (benzoylurea analogue) | Spodoptera littoralis (4th instar) | 60.832 | [6][7] |

Anticancer Activity

Several N-acylurea derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action can vary, but some have been shown to induce apoptosis or inhibit key enzymes involved in cancer cell proliferation. The anticancer potential is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (8c) | A549 (Lung carcinoma) | < 5 | [5] |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (9b) | A549 (Lung carcinoma) | < 5 | [5] |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (9d) | A549 (Lung carcinoma) | < 5 | [5] |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (9b) | HCT116 (Colon carcinoma) | < 3 | [5] |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (9d) | HCT116 (Colon carcinoma) | < 3 | [5] |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (9g) | HCT116 (Colon carcinoma) | < 3 | [5] |

Signaling Pathway Implication (Hypothetical)

Should this compound exhibit anticancer properties, a possible mechanism could involve the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the Hedgehog signaling pathway, which is a known target for some N-acylurea derivatives.[1]

Caption: Hypothetical inhibition of the Hedgehog pathway by an N-acylurea.

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust framework for its synthesis and potential biological evaluation based on the well-documented properties of the N-acylurea and benzoylurea chemical classes. The synthetic protocols outlined are standard and adaptable, and the predicted biological activities in insect control and oncology provide a rationale for future investigation into this specific compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for the synthesis and exploration of this compound and its derivatives.

References

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. N-Benzoyl-N'-phenylurea - Wikipedia [en.wikipedia.org]

- 3. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 4. Synthesis and bioactivity of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

N-allyl-N'-benzoyl-urea: A Technical Review of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

N-allyl-N'-benzoyl-urea belongs to the N-acylurea class of compounds, a versatile scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities. While specific literature on this compound is not extensively available, this technical guide will provide an in-depth overview of its synthesis, potential biological activities, and mechanisms of action by drawing upon research on closely related N-acyl and benzoylurea derivatives. This review aims to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.

Synthesis and Characterization

The synthesis of N-acylureas, including this compound, can be achieved through several established synthetic routes. These methods offer flexibility in introducing various substituents, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Methodologies:

A common and versatile method for synthesizing N-acylureas involves the reaction of an isocyanate with an amide.[1] In the context of this compound, this would typically involve the reaction of benzoyl isocyanate with allylamine or allyl isocyanate with benzamide.

Another established route is the coupling of amines or amides with an N-(phenoxycarbonyl)benzamide intermediate.[2] This two-step approach is amenable to high-throughput synthesis and can tolerate a wide range of nucleophilic amines.[2]

More recent methods have also been developed, such as a four-step synthesis of N-acylureas from dibenzoylhydrazine carboxamide and various amines, offering an alternative pathway to this class of compounds.[1] The characterization of these synthesized compounds is typically performed using standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and infrared (IR) spectroscopy to confirm their chemical structures.[1][3]

Potential Biological Activities and Therapeutic Applications

Derivatives of N-acylurea and benzoylurea have demonstrated a broad spectrum of biological activities, suggesting that this compound could be a promising candidate for various therapeutic applications.

Anticancer Activity

Numerous N-aryl-N'-benzylurea derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[4] These compounds often act as multi-target kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.[4] For instance, a novel benzoylurea derivative has been shown to inhibit the TRPM7 channel, which is involved in cancer cell migration and the epithelial-mesenchymal transition (EMT).[5]

Enzyme Inhibition

The N-acylurea scaffold is also a known pharmacophore for enzyme inhibition. For example, some glycosyl biuret and urea derivatives have shown moderate inhibitory activity against enzymes like rabbit muscle glycogen phosphorylase b and human salivary alpha-amylase.[6] This suggests that this compound and its analogs could be explored as inhibitors for a range of enzymatic targets.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of N-acylurea derivatives are crucial for reproducible research. Below are generalized protocols based on the available literature.

Table 1: Representative Experimental Protocols for N-Acylurea Derivatives

| Procedure | Methodology | Source |

| General Synthesis of N-Acylureas | To a solution of substituted aniline or benzylamine in dichloromethane (DCM), triphosgene is added, followed by the dropwise addition of triethylamine (TEA) to form the corresponding isocyanate. A solution of the desired amine or amide is then added to the reaction mixture. The product is purified by washing with water and brine, followed by drying and solvent evaporation. | [4] |

| Synthesis via N-(phenoxycarbonyl)benzamide Intermediate | Benzoyl isocyanate is reacted with phenol to generate the N-(phenoxycarbonyl)benzamide intermediate. This intermediate is then coupled with the desired amine (e.g., allylamine) via nucleophilic displacement to yield the target N-acylurea. | [2] |

| Antiproliferative Activity Assay | Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period, cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. IC50 values are then calculated to determine the compound's potency. | [7] |

| Inhibition of TRPM7 Channel Function | Whole-cell patch-clamp recordings are performed on cancer cells to measure TRPM7 channel currents. The effect of the test compound on the current amplitude is evaluated to determine its inhibitory activity. | [5] |

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of benzoylurea derivatives are attributed to their ability to modulate various cellular signaling pathways.

A notable mechanism of action for some benzoylurea derivatives in cancer is the inhibition of the TRPM7 (Transient Receptor Potential Melastatin 7) channel.[5] TRPM7 is a nonselective cation channel that plays a role in cancer cell proliferation, migration, and invasion.[5] Inhibition of TRPM7 can disrupt these processes. The PI3K/Akt signaling pathway has been implicated in the regulation of TRPM7 expression, and some benzoylurea derivatives have been shown to decrease TRPM7 expression through this pathway.[5]

Below is a diagram illustrating the potential inhibitory effect of an this compound derivative on the TRPM7-mediated signaling pathway in cancer cells.

Caption: Potential mechanism of this compound derivative in cancer.

Conclusion

This compound represents a promising chemical scaffold with the potential for diverse therapeutic applications, particularly in the realm of oncology. While direct research on this specific molecule is limited, the extensive studies on related N-acyl and benzoylurea derivatives provide a strong foundation for future investigations. The synthetic versatility of this compound class, coupled with the wide range of biological activities exhibited by its analogs, makes this compound a compelling target for further drug discovery and development efforts. This technical guide serves as a starting point for researchers to explore the synthesis, biological evaluation, and mechanistic understanding of this intriguing molecule and its derivatives.

References

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. mdpi.com [mdpi.com]

- 5. Novel benzoylurea derivative decreases TRPM7 channel function and inhibits cancer cells migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of new glycosyl biuret and urea derivatives as potential glycoenzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jppres.com [jppres.com]

Navigating the Unknown: A Technical Guide to the Safe Handling of N-allyl-N'-benzoyl-urea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to the safe handling of N-allyl-N'-benzoyl-urea based on available data for structurally related compounds. As of the time of publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The information herein is an extrapolation based on the known hazards of its constituent functional groups—allyl, benzoyl, and urea moieties. All procedures should be conducted with the utmost caution, assuming the compound is hazardous. A thorough risk assessment should be performed before any handling.

Executive Summary

This compound is a molecule of interest in research and development. Due to the absence of specific safety and toxicological data, a conservative approach to handling is paramount. This guide synthesizes information from related compounds, including allylurea, benzoylurea, and urea, to establish best practices for laboratory use. The primary concerns are potential acute toxicity if swallowed, skin and eye irritation, and unknown long-term health effects. Adherence to stringent personal protective equipment (PPE) protocols, controlled handling in ventilated environments, and proper waste disposal are mandatory.

Hazard Identification and Classification

While specific GHS classifications for this compound are unavailable, an assessment of related compounds suggests the following potential hazards:

-

Acute Oral Toxicity: Benzoylurea is classified as harmful if swallowed.[1]

-

Eye Irritation: Benzoylurea is known to cause serious eye irritation.[1]

-

Skin Irritation: Many chemical compounds can cause skin irritation upon contact.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

-

Unknown Chronic Effects: The long-term toxicological properties of this compound have not been determined.

Comparative Toxicity Data of Related Compounds

The following table summarizes available toxicity and hazard information for structurally related compounds. This data should be used for context and to inform a conservative risk assessment.

| Compound | CAS Number | GHS Pictogram(s) | Hazard Statements | Notes |

| Benzoylurea | 614-22-2 | Warning | H302: Harmful if swallowedH319: Causes serious eye irritation | Data from ECHA C&L Inventory.[1] |

| Allylurea | 557-11-9 | Warning | H302: Harmful if swallowed | GHS classification from various suppliers. |

| Urea | 57-13-6 | Not Classified | Not a hazardous substance or mixture | Generally considered low toxicity.[2] |

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use. | To prevent skin contact.[3] |

| Eye Protection | Goggles or safety glasses with side shields. | To protect against dust, splashes, and eye irritation. |

| Skin and Body | Lab coat, long pants, and closed-toe shoes. For larger quantities, consider impervious clothing. | To prevent accidental skin exposure.[3] |

| Respiratory | Use in a well-ventilated area or a chemical fume hood. If dust/aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge is recommended. | To prevent inhalation of airborne particles.[4] |

Workplace and Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[3][4]

-

Eyewash and Safety Shower: Ensure easy access to a functioning eyewash station and safety shower.[4]

-

Housekeeping: Avoid the formation of dust.[3] Clean work surfaces thoroughly after handling.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[4]

-

Container: Keep the container tightly closed and properly labeled.[3]

-

Incompatibilities: Store away from strong oxidizing agents.

Emergency and First Aid Procedures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention. |

Spill and Waste Management

Spill Cleanup

-

Small Spills: Carefully sweep or scoop up the solid material, avoiding dust generation.[4] Place in a sealed container for disposal. Clean the spill area with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[2][4] Collect the material and place it in a designated waste container.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Visual Guides and Workflows

General Handling Workflow for Novel Compounds

The following diagram outlines a standard workflow for handling a compound with unknown toxicity like this compound.

Caption: Standard laboratory workflow for handling chemical compounds with unknown hazards.

Potential Toxicological Pathway Considerations

This diagram illustrates the potential interactions of a foreign chemical compound within a biological system, highlighting key areas of toxicological concern.

Caption: Conceptual diagram of potential toxicological pathways for a foreign compound.

Conclusion

The safe handling of this compound requires a proactive and cautious approach. Researchers and laboratory personnel must treat this compound as potentially hazardous, adhering to the stringent safety protocols outlined in this guide. The principles of substitution (using a less hazardous alternative), engineering controls, administrative controls, and personal protective equipment should always be applied. Until comprehensive toxicological data becomes available, this conservative framework is essential for ensuring personnel safety and minimizing environmental impact.

References

Methodological & Application

Application Notes and Protocols for the Purification of N-allyl-N'-benzoyl-urea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of N-allyl-N'-benzoyl-urea, a critical step in ensuring the quality and reliability of this compound for research and development purposes. The following sections outline common purification techniques, including recrystallization and column chromatography, and provide structured tables for data logging and comparison.

Introduction

This compound is a derivative of benzoyl urea. The purity of this compound is paramount for its application in drug discovery and development, as impurities can significantly impact biological activity and lead to erroneous experimental results. The purification strategies outlined below are designed to remove common impurities associated with its synthesis, such as unreacted starting materials (allylamine, benzoyl isocyanate, or related precursors), by-products, and decomposition products.

General Purification Workflow

The selection of a suitable purification method depends on the nature and quantity of the impurities present in the crude this compound. A general workflow for purification is presented below.

Caption: General workflow for the purification of this compound.

Impurity Profile and Purification Strategy

The choice of purification technique is dictated by the physicochemical properties of the target compound and its impurities.

Caption: Selection of purification techniques based on impurity type.

Experimental Protocols

Recrystallization is a highly effective method for purifying crystalline solids that are relatively pure (>90%). The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.

Materials:

-

Crude this compound

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and flask

-

Filter paper

-

Selected recrystallization solvent (e.g., methanol, ethanol, toluene, or a mixture)

-

Ice bath

Procedure:

-

Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude product. Add the chosen solvent dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound is very soluble at room temperature, the solvent is not suitable. If it is insoluble even at the boiling point, it is also not suitable. Test various solvents to find the optimal one. Based on literature for similar compounds, methanol and toluene are good starting points.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.

-

Heating: Gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass or beaker to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:

| Parameter | Methanol | Toluene | Ethanol/Water | User Defined Solvent |

| Crude Weight (g) | ||||

| Solvent Volume (mL) | ||||

| Yield (g) | ||||

| Yield (%) | ||||

| Purity (pre-recrystallization, %) | ||||

| Purity (post-recrystallization, %) | ||||

| Melting Point (°C) |

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for purifying complex mixtures or when impurities are structurally similar to the target compound.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Chromatography column

-

Eluent (e.g., a mixture of a nonpolar and a polar solvent like hexane/ethyl acetate or chloroform/methanol)

-

Beakers or flasks for fraction collection

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp for monitoring

Procedure:

-

Eluent Selection: Determine a suitable eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems. The ideal system will give the target compound an Rf value of approximately 0.3-0.4. A mixture of chloroform and methanol (e.g., 95:5 v/v) has been reported for similar compounds.

-

Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

-

Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

-

Fraction Analysis: Monitor the elution of the compound by TLC. Spot each fraction on a TLC plate, develop, and visualize under a UV lamp.

-

Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator.

-

Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Data Presentation:

| Parameter | Hexane/Ethyl Acetate | Chloroform/Methanol | User Defined Eluent |

| Crude Weight (g) | |||

| Silica Gel Weight (g) | |||

| Eluent Ratio (v/v) | |||

| Yield (g) | |||

| Yield (%) | |||

| Purity (pre-chromatography, %) | |||

| Purity (post-chromatography, %) | |||

| Rf Value |

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

-

Thin Layer Chromatography (TLC): To check for the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity determination.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

By following these detailed protocols and maintaining meticulous records, researchers can ensure the high purity of this compound for their studies.

Application Notes and Protocols: N-allyl-N'-benzoyl-urea in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-allyl-N'-benzoyl-urea as a versatile precursor in the synthesis of various heterocyclic compounds. The protocols detailed below are based on established methodologies for analogous N-allylurea derivatives and can be adapted for this compound, offering a robust platform for the generation of compound libraries for drug discovery and development.

Synthesis of the Precursor: this compound

This compound can be synthesized through the reaction of benzoyl isocyanate with allylamine. Benzoyl isocyanate is a key intermediate which can be generated in situ from benzamide and oxalyl chloride. The subsequent addition of allylamine to the isocyanate yields the desired product.

Experimental Protocol: Synthesis of this compound

To a solution of benzamide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane), oxalyl chloride (1.1-1.5 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of gas ceases, indicating the formation of benzoyl isocyanate. The mixture is then cooled again to 0 °C, and a solution of allylamine (1.0-1.2 eq) in the same solvent is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford this compound.

Application in Heterocyclic Synthesis: Iodocyclization to Imidazolin-2-ones

This compound can serve as a precursor for the synthesis of 4-(iodomethyl)imidazolidin-2-ones through an electrophilic iodocyclization reaction. This transformation allows for the introduction of a functionalizable iodomethyl group, which can be further modified to introduce diverse substituents. The reaction proceeds via the activation of the allyl group by an iodine electrophile, followed by intramolecular cyclization of the urea nitrogen.

Experimental Protocol: Iodocyclization of N-allyl-N'-aryl/alkyl-ureas

To a solution of the N-allylurea (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF) is added trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) at room temperature. After stirring for a short period, a solution of iodine (1.5 eq) in THF is added, and the reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by chromatography.

Table 1: Iodocyclization of Representative N-allylureas

| Entry | N-substituent (R) | Product | Yield (%) |

| 1 | Methyl | 1-Methyl-4-(iodomethyl)imidazolidin-2-one | 75 |

| 2 | Benzyl | 1-Benzyl-4-(iodomethyl)imidazolidin-2-one | 80 |

| 3 | Cyclopentyl | 1-Cyclopentyl-4-(iodomethyl)imidazolidin-2-one | 78 |

Data is based on analogous reactions of N-allyl-N'-substituted ureas.

Application in Heterocyclic Synthesis: Palladium-Catalyzed Carboamination

A powerful application of N-allylureas is their use in palladium-catalyzed carboamination reactions to construct substituted imidazolidin-2-ones. This method allows for the formation of two new bonds (C-C and C-N) in a single step, with the potential to create up to two stereocenters with high diastereoselectivity. This approach is highly valuable for generating libraries of complex molecules for biological screening.

Experimental Protocol: Pd-Catalyzed Carboamination of N-allylureas

In a glovebox, a mixture of the N-allylurea (1.0 eq), aryl bromide (1.2 eq), sodium tert-butoxide (1.2 eq), Pd₂(dba)₃ (1 mol%), and Xantphos (2 mol%) is assembled in a vial. Toluene is added, and the vial is sealed and heated at 110 °C until the reaction is complete (monitored by GC or LC-MS). The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired imidazolidin-2-one.

Table 2: Pd-Catalyzed Carboamination of Representative N-allylureas with Aryl Bromides

| Entry | N-allylurea Substrate | Aryl Bromide | Product | Yield (%) |

| 1 | 1-Allyl-1-methyl-3-phenylurea | 2-Bromonaphthalene | 1-Methyl-4-(naphthalen-2-ylmethyl)-3-phenylimidazolidin-2-one | 97 |

| 2 | 1-Allyl-3-benzyl-1-methylurea | 4-Bromotoluene | 1,3-Dimethyl-4-(p-tolylmethyl)imidazolidin-2-one | 71 |

| 3 | 1-Allyl-3-(4-methoxyphenyl)-1-benzylurea | 4-Bromoanisole | 1-Benzyl-4-((4-methoxyphenyl)methyl)-3-(4-methoxyphenyl)imidazolidin-2-one | 80 |

Data is based on analogous reactions of N-allyl-N'-substituted ureas with various aryl bromides.[1]

Diagrams

Caption: Synthetic pathway for this compound.

Caption: Iodocyclization of this compound.

Caption: Pd-catalyzed carboamination of this compound.

References

Applications of N-allyl-N'-benzoyl-urea and its Analogs in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylurea derivatives are a significant class of compounds in medicinal chemistry, recognized for their diverse biological activities.[1] Their structural similarity to peptide bonds allows them to interact with various biological targets, making them attractive scaffolds for drug discovery.[1] This document focuses on the applications of N-allyl-N'-benzoyl-urea and its close structural analog, N-benzoyl-3-allylthiourea (BATU), in medicinal chemistry, with a particular emphasis on their potential as anticancer agents. While specific biological data for this compound is limited in publicly available literature, the extensive research on BATU provides valuable insights into the potential therapeutic applications of this class of compounds.

Anticancer Applications

Research has highlighted the potential of benzoylurea and its thio-analogs as anticancer agents.[2][3] Studies on N-benzoyl-3-allylthiourea (BATU) have demonstrated its cytotoxic effects on breast cancer cell lines, particularly those overexpressing the HER-2 receptor.[4][5]

Quantitative Data Summary

The cytotoxic activity of N-benzoyl-3-allylthiourea (BATU) and its parent compound, allylthiourea, has been evaluated against human breast cancer cell lines MCF-7 and MCF-7/HER-2 (a cell line with HER-2 overexpression). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cell Line | IC50 (mM)[4][5] |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1.47 |

| MCF-7/HER-2 | 0.64 | |

| Allylthiourea | MCF-7 | 5.22 |

| MCF-7/HER-2 | 3.17 |

These data indicate that BATU exhibits significantly higher cytotoxicity compared to its parent compound, allylthiourea.[4] Furthermore, BATU is more potent against breast cancer cells overexpressing HER-2, suggesting a potential targeted therapeutic application.[2][4]

Experimental Protocols

Synthesis of this compound

Materials:

-

Allylurea

-

Benzoyl chloride

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous work-up and purification reagents (e.g., sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Dissolve allylurea in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base to the reaction mixture.

-

Slowly add benzoyl chloride dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

MCF-7 and MCF-7/HER-2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound or its analog (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Visually confirm the formation of purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot for HER-2 and NF-κB (p65)

Western blotting is used to detect specific proteins in a sample. This protocol outlines the detection of HER-2 and the p65 subunit of NF-κB.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HER-2 and anti-p65)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells treated with the test compound and a control group to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-HER-2 or rabbit anti-p65) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of HER-2 and p65.

Signaling Pathways and Mechanisms of Action

Studies on the thiourea analog, BATU, suggest that its anticancer activity is mediated through the modulation of specific signaling pathways.[2][4]

HER-2 Upregulation and NF-κB Inhibition

BATU has been shown to enhance the expression of the HER-2 protein in HER-2 positive breast cancer cells.[4] Paradoxically, while HER-2 is an oncogene, its upregulation in this context appears to contribute to the cytotoxic effect of the compound. This may be due to the induction of cellular stress or other mechanisms that are not yet fully understood.

Simultaneously, BATU inhibits the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[4] NF-κB is a key regulator of cell survival, proliferation, and inflammation. Its inhibition leads to the downregulation of anti-apoptotic genes, thereby promoting cancer cell death.

Caption: Proposed mechanism of BATU in HER-2 positive breast cancer cells.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for the initial screening and mechanistic evaluation of this compound derivatives as potential anticancer agents.

Caption: Experimental workflow for anticancer evaluation.

Conclusion

This compound and its analogs represent a promising class of compounds for further investigation in medicinal chemistry, particularly in the development of novel anticancer agents. The significant cytotoxicity of the thiourea analog, BATU, against HER-2 positive breast cancer cells, coupled with its ability to modulate the HER-2 and NF-κB signaling pathways, underscores the therapeutic potential of this chemical scaffold. The provided protocols and workflows offer a foundational framework for researchers to synthesize, screen, and elucidate the mechanisms of action of these and other related N-acylurea derivatives. Further studies are warranted to explore the full therapeutic potential and to determine the specific biological activities of this compound itself.

References

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Synthesis of N-allyl-N'-benzoyl-urea Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-allyl-N'-benzoyl-urea analogs represent a class of compounds with significant potential in drug discovery, exhibiting a range of biological activities. Their structural motif is found in molecules targeting various pathways, including those involved in cancer and neurological disorders. High-throughput synthesis (HTS) methodologies are crucial for rapidly generating libraries of these analogs to explore structure-activity relationships (SAR) and identify lead compounds.

This document provides detailed protocols for the high-throughput synthesis of a library of this compound analogs. It includes a robust two-step synthetic methodology amenable to parallel synthesis, quantitative data for a representative set of analogs, and protocols for their biological evaluation. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually guide researchers.

High-Throughput Synthesis Protocol

The high-throughput synthesis of this compound analogs can be efficiently achieved using a two-step, one-pot reaction sequence. This method is adaptable for parallel synthesis in multi-well plates. The general approach involves the in situ formation of benzoyl isocyanate from benzoyl chloride and a cyanate salt, followed by the addition of a diverse set of primary and secondary amines, including allylamine and its derivatives.

Materials and Reagents:

-

Substituted Benzoyl Chlorides (various)

-

Sodium Cyanate (NaOCN) or Potassium Cyanate (KOCN)

-

Allylamine and substituted allylamines

-

Anhydrous Acetonitrile (ACN)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

96-well reaction blocks with sealing mats

-

Automated liquid handler (optional, for high-throughput setup)

-

Parallel purification system (e.g., flash chromatography or preparative HPLC)

Experimental Protocol:

Step 1: Preparation of Benzoyl Isocyanate Intermediate (in situ)

-

To each well of a 96-well reaction block, add a solution of the corresponding substituted benzoyl chloride (1.0 eq) in anhydrous acetonitrile (0.5 M).

-

Add a slurry of sodium cyanate (1.5 eq) in anhydrous acetonitrile to each well.

-

Seal the reaction block and shake at room temperature for 2-4 hours. The formation of the benzoyl isocyanate intermediate can be monitored by TLC or LC-MS if desired.

Step 2: Formation of this compound Analogs

-

To the reaction mixture containing the in situ generated benzoyl isocyanate, add a solution of the corresponding allylamine derivative (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Seal the reaction block and shake at room temperature for 12-16 hours.

-

Upon completion, the reaction mixture can be quenched by the addition of water.

-

The crude product can be purified using a parallel purification system.

Table 1: Representative Library of Synthesized this compound Analogs and Corresponding Yields

| Compound ID | Benzoyl Chloride Substituent | Allylamine Derivative | Yield (%) | Purity (%) |

| ABU-001 | 4-Chloro | Allylamine | 85 | >95 |

| ABU-002 | 4-Methoxy | Allylamine | 82 | >95 |

| ABU-003 | 3-Nitro | Allylamine | 78 | >95 |

| ABU-004 | 2-Trifluoromethyl | Allylamine | 75 | >95 |

| ABU-005 | 4-Chloro | (E)-Crotylamine | 80 | >95 |

| ABU-006 | 4-Methoxy | (E)-Crotylamine | 79 | >95 |

| ABU-007 | 3-Nitro | (E)-Crotylamine | 72 | >95 |

| ABU-008 | 2-Trifluoromethyl | (E)-Crotylamine | 70 | >95 |

| ABU-009 | 4-Chloro | N-methylallylamine | 75 | >95 |

| ABU-010 | 4-Methoxy | N-methylallylamine | 73 | >95 |

| ABU-011 | 3-Nitro | N-methylallylamine | 68 | >95 |

| ABU-012 | 2-Trifluoromethyl | N-methylallylamine | 65 | >95 |

Yields are for isolated products after purification. Purity was determined by LC-MS.

Biological Evaluation Protocol: Hedgehog Signaling Pathway Inhibition Assay

Several N-acyl urea derivatives have been identified as modulators of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. The following is a protocol for a cell-based assay to screen the synthesized library for Hh pathway inhibition.

Materials and Reagents:

-

Shh-LIGHT2 cells (immortalized mouse fibroblasts with a stably integrated Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter)

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Purmorphamine (Hh pathway agonist)

-

Synthesized this compound analogs dissolved in DMSO

-

Dual-Glo Luciferase Assay System (Promega)

-

White, clear-bottom 96-well plates

Experimental Protocol:

-

Seed Shh-LIGHT2 cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with the synthesized compounds at various concentrations (e.g., from 0.1 to 100 µM).

-

Co-treat the cells with purmorphamine (0.5 µM) to activate the Hh pathway. Include control wells with DMSO (vehicle) and purmorphamine alone.

-

Incubate the plates for 48 hours.

-

Measure firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and viability.

-

Calculate the percent inhibition of Hh signaling for each compound relative to the purmorphamine-only control.

Visualizations

Caption: High-throughput synthesis workflow for this compound analogs.

Caption: Simplified Hedgehog signaling pathway and potential point of inhibition.

Caption: Workflow for high-throughput screening of Hedgehog pathway inhibitors.

Application Note and Protocol: A Scalable Synthesis of N-allyl-N'-benzoyl-urea

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of N-allyl-N'-benzoyl-urea, a valuable building block in medicinal chemistry and drug development. The described methodology is designed for scalability, offering a robust and efficient route to this target molecule.

Introduction

N-substituted ureas are a prominent class of compounds in medicinal chemistry due to their diverse biological activities.[1][2] this compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The development of a scalable and reproducible synthetic protocol is crucial for advancing research and enabling larger-scale production for preclinical and clinical studies.

The synthetic strategy outlined in this application note is based on the widely employed and efficient reaction between an isocyanate and an amine.[2][3][4] Specifically, the protocol details the reaction of benzoyl isocyanate with allylamine. This method is advantageous due to its typically high yields, mild reaction conditions, and amenability to scale-up. Alternative methods for urea synthesis, such as those employing phosgene substitutes or multi-step one-pot reactions from carboxylic acids, have also been reported and may be considered for specific applications.[1][5]

Synthetic Pathway

The synthesis of this compound is achieved through the nucleophilic addition of allylamine to benzoyl isocyanate. The reaction proceeds readily at room temperature.

Scheme 1: Synthesis of this compound

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis that can be readily adapted for larger quantities.

3.1. Materials and Reagents

-

Benzoyl isocyanate (≥98%)

-

Allylamine (≥99%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

Hexanes (anhydrous, mixture of isomers)

-

Ethyl acetate (EtOAc), HPLC grade

-

Silica gel (for column chromatography, 60 Å, 230-400 mesh)

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

3.2. Reaction Setup

All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the isocyanate.

3.3. Synthetic Procedure

-